molecular formula C13H18N2S B14566238 (3,5-Dimethylpiperazin-1-yl)(phenyl)methanethione CAS No. 61708-40-5

(3,5-Dimethylpiperazin-1-yl)(phenyl)methanethione

Cat. No.: B14566238
CAS No.: 61708-40-5
M. Wt: 234.36 g/mol
InChI Key: JGEVHRZQYCLXAO-UHFFFAOYSA-N
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Description

(3,5-Dimethylpiperazin-1-yl)(phenyl)methanethione is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of both piperazine and phenyl groups in the molecule suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpiperazin-1-yl)(phenyl)methanethione typically involves the reaction of 3,5-dimethylpiperazine with a phenylmethanethione precursor. Common synthetic routes may include:

    Nucleophilic Substitution: Reacting 3,5-dimethylpiperazine with a halogenated phenylmethanethione under basic conditions.

    Condensation Reactions: Combining 3,5-dimethylpiperazine with a thioketone derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:

    Reaction Temperature and Pressure: Optimizing conditions to maximize yield and purity.

    Catalysts: Using efficient catalysts to accelerate the reaction and reduce by-products.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpiperazin-1-yl)(phenyl)methanethione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions at the phenyl or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpiperazin-1-yl)(phenyl)methanethione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring can enhance binding affinity to biological targets, while the phenyl group can contribute to hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylpiperazin-1-yl)(phenyl)methanol: Similar structure with a hydroxyl group instead of a thione group.

    (3,5-Dimethylpiperazin-1-yl)(phenyl)methane: Lacks the thione group, making it less reactive in certain chemical reactions.

    (3,5-Dimethylpiperazin-1-yl)(phenyl)methanone: Contains a carbonyl group instead of a thione group, leading to different reactivity and applications.

Uniqueness

(3,5-Dimethylpiperazin-1-yl)(phenyl)methanethione is unique due to the presence of both the piperazine and thione groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61708-40-5

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

(3,5-dimethylpiperazin-1-yl)-phenylmethanethione

InChI

InChI=1S/C13H18N2S/c1-10-8-15(9-11(2)14-10)13(16)12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3

InChI Key

JGEVHRZQYCLXAO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C(=S)C2=CC=CC=C2

Origin of Product

United States

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